molecular formula C6H5NOS B1583440 Thionicotinic acid CAS No. 51087-03-7

Thionicotinic acid

Cat. No. B1583440
CAS RN: 51087-03-7
M. Wt: 139.18 g/mol
InChI Key: OWDHSOUPMJJTFN-UHFFFAOYSA-N
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Description

Thionicotinic acid, also known as 3-Pyridinecarbothioic acid, is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, a multicomponent synthesis of nicotinic acid derivatives has been developed, which includes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .


Molecular Structure Analysis

This compound contains a total of 14 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 thioacid (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

This compound and its derivatives play a significant role as multifunctional pharmacophores, exhibiting a variety of biological activities . The redox and non-redox reactions, as well as the antioxidant activity of nicotinic acid derivatives, have been the focus of several studies .


Physical And Chemical Properties Analysis

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, have been studied for their vasorelaxation and antioxidative properties. These compounds have shown dose-dependent maximal vasorelaxation in rat thoracic aorta, though less effective than acetylcholine-induced nitric oxide vasorelaxation. Their vasorelaxations are mediated partially by endothelium-induced nitric oxide and prostacyclin. Additionally, these this compound analogs exhibited antioxidative properties in assays, with this compound 6 being the most potent vasorelaxant and antioxidant. This suggests their potential as therapeutic agents for vascular and oxidative stress-related disorders (Prachayasittikul et al., 2010).

Synthesis and Antiparasitic Activity

This compound has been used in the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. These compounds were tested against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, showing significant inhibitory effects on the growth and survival of the parasites. This research highlights the potential of this compound derivatives in the development of new treatments for parasitic infections (Silverberg et al., 2021).

This compound in Biomedical Applications

This compound's role in biomedical applications, especially in the context of terahertz (THz) technology, has been reviewed. Terahertz imaging and sensing technologies, used in medical, military, and security applications, have stimulated research on the biological effects associated with this frequency range. Studies on this compound and its derivatives can provide insights into the interaction mechanisms with biological systems, which is crucial for health hazard evaluation and the safe use of THz systems (Wilmink & Grundt, 2011).

Mechanism of Action

Target of Action

Thionicotinic acid, a derivative of nicotinic acid, is known to exert its effects on several targets within the body. The primary targets of this compound are believed to be similar to those of nicotinic acid, which include various enzymes involved in metabolic processes . These enzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in the body’s biochemical processes. For instance, this compound analogs have been found to exert maximal vasorelaxation in a dose-dependent manner . This vasorelaxation is mediated partially by endothelium-induced nitric oxide and prostacyclin .

Biochemical Pathways

This compound affects several biochemical pathways. It is believed to be involved in the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are crucial for the metabolism of nicotine and related compounds . This compound, through its interaction with its targets, can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound and its analogs exhibit antioxidant properties

Result of Action

The result of this compound’s action is multifaceted. It has been found to have potent vasorelaxant and antioxidant properties . Specifically, one of the this compound analogs was found to be the most potent vasorelaxant with an ED50 of 21.3 nM and was also the most potent antioxidant as discerned from DPPH assay .

Safety and Hazards

Thionicotinic acid can cause skin and eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

pyridine-3-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHSOUPMJJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341243
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51087-03-7
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionicotinic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the vasorelaxant properties of thionicotinic acid derivatives and how do they compare to nicotinic acid?

A1: this compound derivatives, like 2-(1-adamantylthio)nicotinic acid (6), demonstrate vasorelaxant effects by inducing relaxation in pre-contracted rat thoracic aorta. [] While their mechanism involves both nitric oxide and prostacyclin pathways, their potency appears lower than acetylcholine-induced nitric oxide vasorelaxation. [] Unlike nicotinic acid, which is recognized for its potent cutaneous vasodilatory effects, the studies primarily focus on the vascular effects of this compound derivatives in isolated rat aorta. Further research is needed to directly compare their vasodilatory potencies and mechanisms in various vascular beds.

Q2: How does the structure of this compound derivatives influence their vasorelaxant and antioxidant activities?

A2: Structure-activity relationship studies reveal that the presence of the this compound core is crucial for both vasorelaxation and antioxidant activity. [] Specifically, 2-(1-adamantylthio)nicotinic acid (6), possessing a bulky adamantyl group, exhibited the highest potency in both assays. [] This suggests that modifications to the substituent at the thio- position can significantly impact these activities. Further exploration of diverse substituents could help optimize these properties for potential therapeutic development.

Q3: Can this compound be used as a reagent in organic synthesis?

A3: Yes, this compound can act as a reagent in specific organic reactions. Research shows its utility in synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. [] This synthesis employs T3P-mediated cyclization, reacting this compound with N-phenyl-C-aryl imines. [] The reaction's success, even with typically challenging substrates like this compound, highlights its potential in constructing diverse heterocyclic compounds with possible biological activities.

Q4: What is known about the coordination chemistry of this compound with metals?

A4: this compound can act as a ligand in coordination compounds, particularly with gold(I). [] Research demonstrates its ability to form stable complexes with gold(I) centers, creating diverse structures with varying stoichiometries depending on the other ligands present. [] For instance, complexes like [AuL(SR)], where L is a phosphine ligand bearing a thiophene moiety and SR represents various thiolates, have been synthesized and characterized. [] This highlights the potential of this compound as a building block for creating metal-based compounds, particularly in the field of medicinal inorganic chemistry.

Q5: Are there any computational studies exploring the properties of this compound and its derivatives?

A5: Yes, computational chemistry methods have been employed to study this compound. Specifically, molecular modeling studies, alongside DPPH and superoxide dismutase (SOD) assays, provided insights into the structure-activity relationship of this compound derivatives for their vasorelaxant and antioxidant activities. [] These computational approaches help visualize potential interactions with biological targets and contribute to a deeper understanding of their mechanisms of action.

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